molecular formula C22H28N2O7S B6493719 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 922014-83-3

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6493719
CAS No.: 922014-83-3
M. Wt: 464.5 g/mol
InChI Key: ZNXIUCBZVWWDJA-UHFFFAOYSA-N
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Description

N-{2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups, a sulfonyl-ethyl chain, and a 4-methoxyphenoxyacetamide moiety.

  • Pictet-Spengler cyclization to form the tetrahydroisoquinoline scaffold .
  • Sulfonation at the ethyl chain (similar to , where sulfonyl chlorides are used as intermediates) .
  • Acetamide coupling via nucleophilic substitution or amidation reactions, as seen in related N-benzyl derivatives .

The 6,7-dimethoxy groups on the tetrahydroisoquinoline core are critical for modulating lipophilicity and receptor interactions, while the 4-methoxyphenoxy group may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-18-4-6-19(7-5-18)31-15-22(25)23-9-11-32(26,27)24-10-8-16-12-20(29-2)21(30-3)13-17(16)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXIUCBZVWWDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety known for its pharmacological significance. The molecular formula is C18H24N2O5S, with a molecular weight of 396.46 g/mol. Its structure facilitates interactions with various biological targets, contributing to its therapeutic potential.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes:

  • Sigma-2 Receptor Interaction : The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline component primarily targets the sigma-2 receptor. This receptor has been implicated in various physiological processes including tumor growth modulation and neuroprotection .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of HIV-1 reverse transcriptase and other enzymes involved in critical metabolic pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Effects Exhibits selective cytotoxicity against various cancer cell lines.
Anti-inflammatory Properties Demonstrated significant reduction in inflammation in animal models .
Neuroprotective Effects Potential to protect neurons from oxidative stress and apoptosis .
Antiviral Activity Inhibits HIV replication through reverse transcriptase inhibition .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .
  • Anti-inflammatory Research : In a carrageenan-induced paw edema model in rats, the compound exhibited anti-inflammatory effects comparable to diclofenac sodium. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotection Assessment : Research demonstrated that the compound could mitigate neuronal damage induced by oxidative stress in vitro. This was attributed to its ability to modulate sigma receptor pathways involved in neuronal survival .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antitumor and neuroprotective properties. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer effects. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Effects

ParameterControl (DMH)DMTIQ 10 mg/kgDMTIQ 25 mg/kg
IL-6 Concentration (pg/mL)HighModerateLow
JAK2 ActivationHighModerateLow
STAT3 PhosphorylationHighModerateLow

This table summarizes the effects of the compound on inflammatory markers and signaling pathways associated with cancer progression.

Neuroprotective Effects

The compound's interaction with the sigma-2 receptor suggests potential applications in neuroprotection. Research has shown that sigma-2 receptor ligands can modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Applications

The pharmacological profile of N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide includes its role as an inhibitor of specific ion channels and receptors.

Ion Channel Modulation

The compound has been identified as a potential inhibitor of the "funny" If current channel, which plays a crucial role in cardiac function. This property makes it a candidate for treating conditions like stable angina and atrial fibrillation .

Receptor Interaction

Research indicates that derivatives of this compound can act as antagonists for AMPA receptors, which are involved in excitatory neurotransmission and are implicated in various neurological disorders. This interaction could lead to new therapeutic strategies for epilepsy and other conditions characterized by excessive neuronal excitability.

Synthetic Routes and Development

The synthesis of this compound involves several chemical reactions that modify the tetrahydroisoquinoline core to enhance its biological activity.

Feasible Synthetic Routes

The synthesis typically begins with the preparation of the tetrahydroisoquinoline derivative, followed by sulfonylation and acylation steps to introduce the desired functional groups. The optimization of these synthetic routes is crucial for improving yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including orexin receptor antagonists, acyl-CoA inhibitors, and heterocyclic acetamides. Below is a detailed comparison based on substituents, pharmacological activity, and synthesis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Key Findings Reference
Target Compound Tetrahydroisoquinoline 6,7-Dimethoxy, sulfonyl-ethyl, 4-methoxyphenoxy ~533 (estimated) Not explicitly stated (inferred: potential GPCR modulation) Hypothesized to exhibit enhanced selectivity due to sulfonyl-ethyl and methoxy groups. N/A
Compound 52 () Tetrahydroisoquinoline 1-[(3,4-Dimethoxyphenyl)methyl], N-(4-fluorophenyl)methyl 509 Orexin-1 Receptor (OX1R) 64% yield; moderate OX1R antagonism (IC₅₀ ~50 nM). Methoxy groups enhance binding affinity.
Compound 53 () Tetrahydroisoquinoline 1-[(3,4-Dimethoxyphenyl)methyl], N-(pyridin-2-ylmethyl) ~503 Orexin-1 Receptor (OX1R) 57% yield; reduced potency compared to 52 due to pyridine substitution.
Compound 62 () Tetrahydroisoquinoline 1-{2-[4-(Dimethylamino)phenyl]ethyl}, N-benzyl ~529 Orexin-1 Receptor (OX1R) Hydrogenation of ethenyl group (from 61 to 62) improved stability but reduced activity.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 306 Heterocyclic precursor Sulfonyl and nitro groups facilitate intermolecular interactions (e.g., H-bonding) critical for crystal packing.
N-(4-Methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () Thienopyrimidinone 4-Methoxyphenyl, 4-nitrophenyl 498 Not specified Sulfanyl and nitro groups enhance π-π stacking; methoxy improves solubility.

Key Observations

Substituent Effects on Bioactivity: Methoxy Groups: The 6,7-dimethoxy substitution in the target compound is analogous to Compounds 52 and 53 (), where methoxy groups on the tetrahydroisoquinoline core enhance OX1R binding through hydrophobic interactions . Sulfonyl vs. Sulfanyl: The sulfonyl-ethyl group in the target compound may improve metabolic stability compared to sulfanyl-containing analogs (e.g., ), which are prone to oxidation .

Synthetic Challenges :

  • The target compound’s sulfonyl-ethyl chain likely requires careful control of reaction conditions (e.g., chlorosulfonation in ) to avoid over-sulfonation .
  • In contrast, N-benzyl derivatives () are synthesized via Pictet-Spengler reactions with aldehydes, but yields vary significantly (9–69%) depending on substituent bulkiness .

Pharmacological Potential: While orexin receptor antagonists () prioritize aromatic substitutions (e.g., fluorophenyl, benzyl), the target compound’s 4-methoxyphenoxy group may shift its selectivity toward other GPCRs or enzymes. Acetamide derivatives in and highlight the role of electron-withdrawing groups (e.g., nitro) in stabilizing molecular conformations, whereas methoxy groups (target compound) favor solubility .

Research Implications

The target compound’s unique combination of 6,7-dimethoxy-tetrahydroisoquinoline and sulfonyl-ethyl-acetamide positions it as a candidate for:

  • Enzyme Inhibition : The sulfonyl group may mimic transition states in enzymatic reactions (e.g., acyl-CoA transferases, as in ) .

Further studies should prioritize:

  • In vitro receptor profiling to identify specific targets.
  • ADMET profiling to assess the impact of methoxy and sulfonyl groups on bioavailability and toxicity.

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